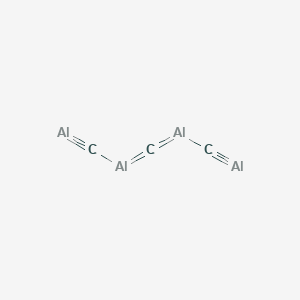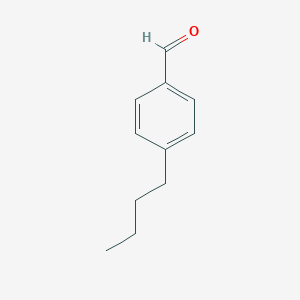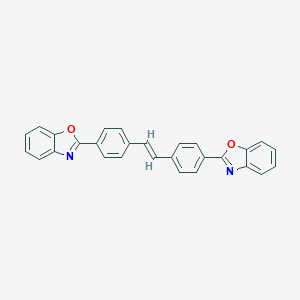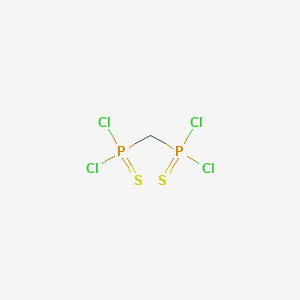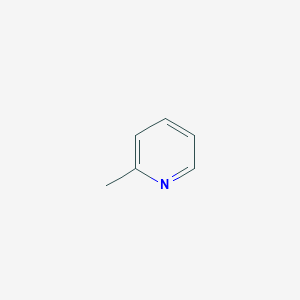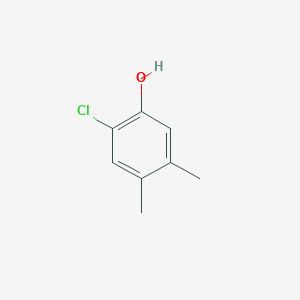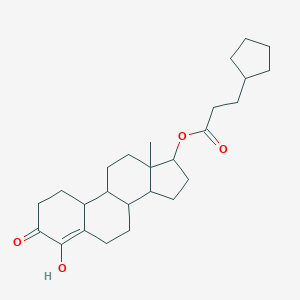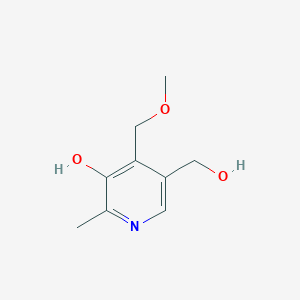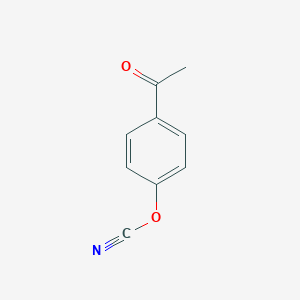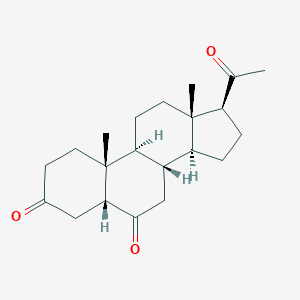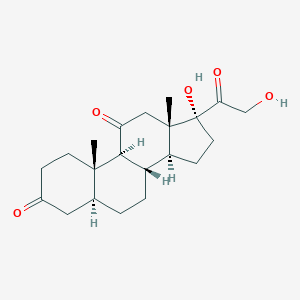
4,5alpha-Dihydrocortisone
Übersicht
Beschreibung
4,5alpha-Dihydrocortisone is a steroid compound with the molecular formula C21H30O5. It is a derivative of cortisone and belongs to the class of C21 steroids, which include glucocorticoids and mineralocorticoids . This compound is known for its biological activity and is used in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5alpha-Dihydrocortisone typically involves the reduction of cortisone. One common method is the catalytic hydrogenation of cortisone using a palladium catalyst under hydrogen gas. This reaction selectively reduces the double bond in the cortisone molecule, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient separation techniques to isolate the desired product. The purity and yield of the compound are optimized through careful control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5alpha-Dihydrocortisone undergoes various chemical reactions, including:
Reduction: Further reduction of this compound can lead to the formation of tetrahydrocortisone.
Substitution: The hydroxyl groups in the molecule can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium catalyst, hydrogen gas.
Substitution: Acid chlorides, alcohols.
Major Products Formed:
Oxidation: Cortisone.
Reduction: Tetrahydrocortisone.
Substitution: Various esters and ethers of this compound.
Wissenschaftliche Forschungsanwendungen
4,5alpha-Dihydrocortisone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5alpha-Dihydrocortisone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates gene expression, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Cortisone: A precursor to 4,5alpha-Dihydrocortisone, known for its anti-inflammatory properties.
Hydrocortisone: Another glucocorticoid with similar biological activity but differing in its chemical structure.
Prednisolone: A synthetic glucocorticoid with enhanced anti-inflammatory effects compared to cortisone.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis and metabolism of other steroid hormones. Its selective reduction of the double bond in cortisone distinguishes it from other glucocorticoids .
Eigenschaften
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWEYIBFOLMEM-FZPGBCFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


